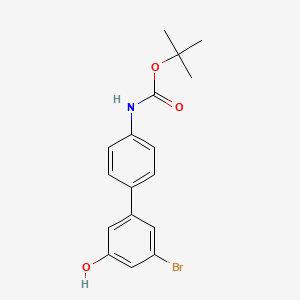![molecular formula C16H16BrNO3S B6383712 3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% CAS No. 1262004-08-9](/img/structure/B6383712.png)
3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95% (hereafter referred to as 3-BPSP) is a chemical compound with a wide range of applications in scientific research. It is a brominated phenol with a pyrrolidinylsulfonyl moiety, and is used as a reagent in organic synthesis. 3-BPSP has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.
Scientific Research Applications
3-BPSP has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, 3-BPSP has been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and has been used in the synthesis of nanomaterials.
Mechanism of Action
3-BPSP is a brominated phenol with a pyrrolidinylsulfonyl moiety, and it is thought to act as an inhibitor of enzymes involved in the metabolism of xenobiotics. Additionally, 3-BPSP has been shown to bind to certain proteins and nucleic acids, which may be involved in its mechanism of action.
Biochemical and Physiological Effects
3-BPSP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. Additionally, 3-BPSP has been found to have anti-inflammatory, anti-oxidative, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
3-BPSP has several advantages for laboratory experiments. It is a relatively stable compound, and it is relatively easy to synthesize. Additionally, it is a relatively inexpensive reagent, and it is available from numerous suppliers. However, 3-BPSP is a relatively toxic compound, and it should be handled with caution in the laboratory.
Future Directions
The potential applications of 3-BPSP are still being explored. Future research may focus on the development of new synthetic methods for the synthesis of 3-BPSP, as well as the development of new uses for 3-BPSP in scientific research. Additionally, further research may focus on the potential therapeutic applications of 3-BPSP, such as its use in the treatment of cancer and other diseases.
Synthesis Methods
3-BPSP is synthesized through a three-step process. The first step involves the reaction of 4-bromophenol and 4-hydroxy-2-pyrrolidone in the presence of a base, such as potassium carbonate, to form a brominated pyrrolidone. The second step involves the reaction of the brominated pyrrolidone with 4-chlorosulfonylbenzene to form a pyrrolidinylsulfonylbenzene intermediate. Finally, the pyrrolidinylsulfonylbenzene intermediate is reacted with bromine to form 3-BPSP.
properties
IUPAC Name |
3-bromo-5-(4-pyrrolidin-1-ylsulfonylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c17-14-9-13(10-15(19)11-14)12-3-5-16(6-4-12)22(20,21)18-7-1-2-8-18/h3-6,9-11,19H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQDWTPMNMAROFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686488 |
Source


|
| Record name | 5-Bromo-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1262004-08-9 |
Source


|
| Record name | 5-Bromo-4'-(pyrrolidine-1-sulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


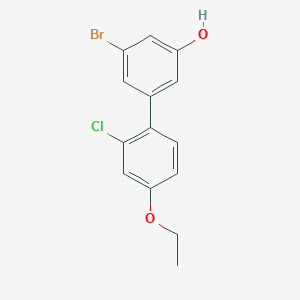
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)
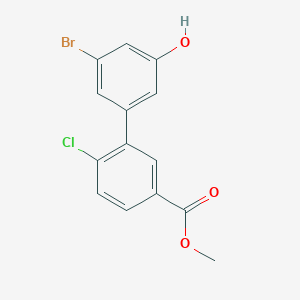

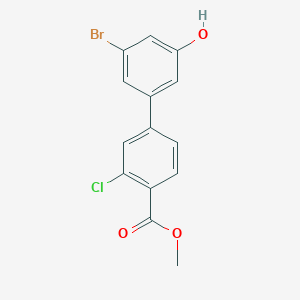
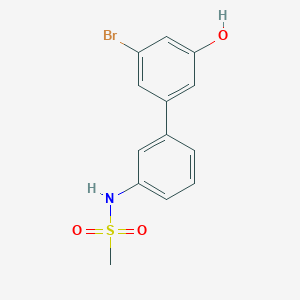
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)
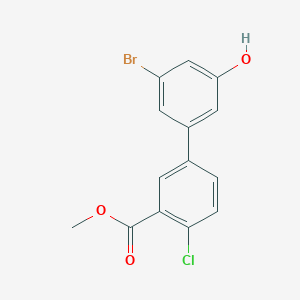


![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)

